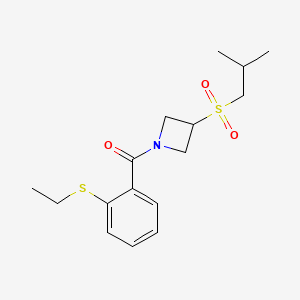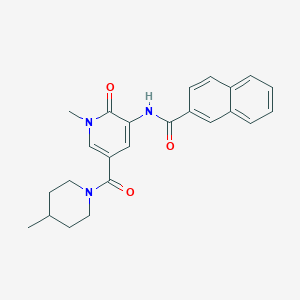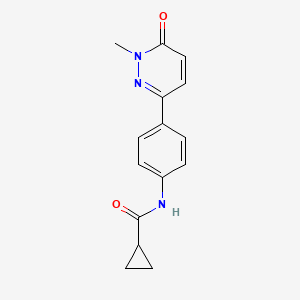
DACN(Tos,Ns)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(o-nitrobenzenesulfonyl)-N’-(p-toluenesulfonyl)-4,8-diazacyclononyne, commonly known as DACN(Tos,Ns), is a compound featuring a cyclic alkyne group. This compound is notable for its high reactivity in cycloaddition reactions, particularly strain-promoted azide-alkyne cycloadditions (SPAAC). DACN(Tos,Ns) is widely used in click chemistry due to its unique bent structure and high thermal and chemical stability .
Vorbereitungsmethoden
DACN(Tos,Ns) can be synthesized through a multi-step processThe reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the compound.
Analyse Chemischer Reaktionen
DACN(Tos,Ns) undergoes various types of chemical reactions, including:
Cycloaddition Reactions: DACN(Tos,Ns) is highly reactive in strain-promoted azide-alkyne cycloadditions (SPAAC), forming stable triazole products
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to cycloaddition and substitution reactions.
Common reagents used in these reactions include azides for cycloaddition, various nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed from these reactions are typically triazoles, substituted derivatives, and oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
DACN(Tos,Ns) has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of DACN(Tos,Ns) primarily involves its high reactivity in cycloaddition reactions. The cyclic alkyne group within the compound undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) to form stable triazole linkages. This reactivity is attributed to the electronic and steric characteristics of the substituents as well as the structural strain within the ring . The molecular targets and pathways involved include azides and other reactive groups that participate in click chemistry reactions .
Vergleich Mit ähnlichen Verbindungen
DACN(Tos,Ns) is unique compared to other similar compounds due to its high thermal and chemical stability, along with its comparable click reactivity. Similar compounds include:
Cyclooctynes: These compounds also participate in SPAAC but generally have lower stability compared to DACN(Tos,Ns).
Other Diazacyclononynes: Variants of DACN with different substituents, such as DACN(Tos2) and DACN(Tos,Suc-NHS), exhibit similar reactivity but may differ in their specific applications and stability .
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)sulfonyl-5-(2-nitrophenyl)sulfonyl-1,5-diazacyclonon-7-yne |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S2/c1-17-9-11-18(12-10-17)30(26,27)21-13-4-5-14-22(16-6-15-21)31(28,29)20-8-3-2-7-19(20)23(24)25/h2-3,7-12H,6,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCTXUMNSSJWLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC#CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2826784.png)




![6-(3,4-dimethoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2826796.png)






![METHYL 4-{[(4-BROMOPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE](/img/structure/B2826805.png)
